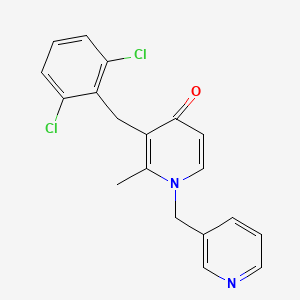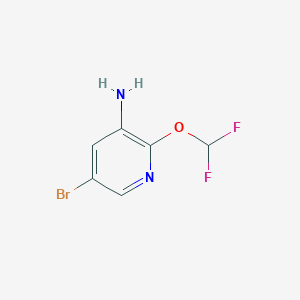
5-Bromo-2-(difluoromethoxy)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(difluoromethoxy)pyridin-3-amine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyridine derivative that has a bromine atom and two fluorine atoms attached to it.
作用机制
The mechanism of action of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine involves the inhibition of PAK1 and PAK2 kinases. These kinases are involved in the regulation of various cellular processes such as cell proliferation, migration, and survival. The inhibition of these kinases by 5-Bromo-2-(difluoromethoxy)pyridin-3-amine leads to the suppression of these cellular processes, which could have therapeutic implications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine have been studied in various cellular and animal models. This compound has been found to inhibit the growth and survival of cancer cells in vitro and in vivo. Additionally, it has been shown to suppress the migration and invasion of cancer cells. These effects are attributed to the inhibition of PAK1 and PAK2 kinases by 5-Bromo-2-(difluoromethoxy)pyridin-3-amine.
实验室实验的优点和局限性
One of the advantages of using 5-Bromo-2-(difluoromethoxy)pyridin-3-amine in lab experiments is its potent inhibitory activity against PAK1 and PAK2 kinases. This allows for the selective inhibition of these kinases without affecting other cellular processes. Additionally, this compound has been found to have good solubility and stability, which makes it suitable for use in various experimental settings. However, one of the limitations of using this compound is its relatively high cost, which could limit its widespread use in research.
未来方向
There are several future directions for research on 5-Bromo-2-(difluoromethoxy)pyridin-3-amine. One area of interest is the development of more potent and selective inhibitors of PAK1 and PAK2 kinases based on the structure of this compound. Additionally, the therapeutic potential of this compound in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases could be explored. Furthermore, the use of this compound in combination with other drugs could be investigated to enhance its therapeutic efficacy. Finally, the development of new synthetic methods for the production of this compound could lead to more cost-effective and efficient production.
合成方法
The synthesis of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine involves the reaction of 5-bromo-2-chloropyridine with difluoromethoxyamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography to obtain pure 5-Bromo-2-(difluoromethoxy)pyridin-3-amine.
科学研究应用
5-Bromo-2-(difluoromethoxy)pyridin-3-amine has been studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent inhibitory activity against certain kinases such as PAK1 and PAK2. Kinases are enzymes that play a crucial role in various cellular processes and are often dysregulated in diseases such as cancer. Therefore, the inhibition of these kinases by 5-Bromo-2-(difluoromethoxy)pyridin-3-amine could have therapeutic implications in the treatment of cancer and other diseases.
属性
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O/c7-3-1-4(10)5(11-2-3)12-6(8)9/h1-2,6H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFIIHMJHJRDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

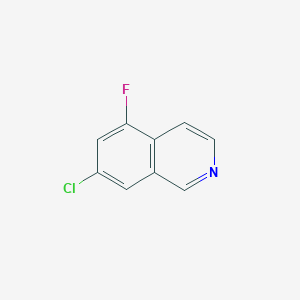
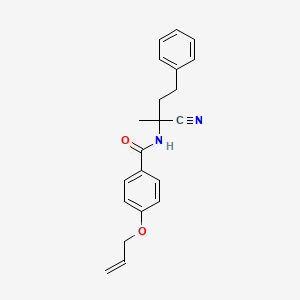
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2457118.png)
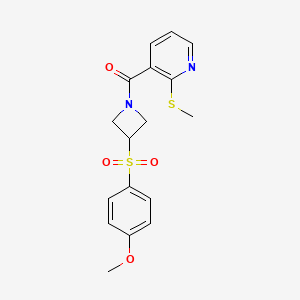
![N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2457123.png)
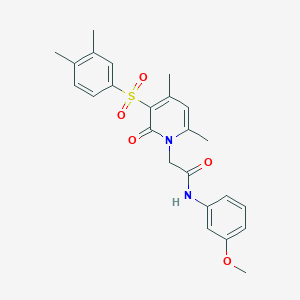
![N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2457125.png)
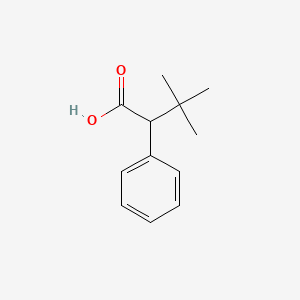
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2457129.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2457131.png)
![N-(3,5-dimethylphenyl)-2-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2457132.png)
![(Z)-methyl 2-(6-chloro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2457134.png)
![2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2457135.png)
